
Pyrrolidine, 1-(3-chloro-2-propenyl)-2-((4-chloro-2-(trifluoromethyl)phenyl)imino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a chloropropenyl group, and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloropropenyl Group: This step involves the addition of a chloropropenyl group to the pyrrolidine ring, often using reagents such as allyl chloride and a base.
Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the trifluoromethylphenyl group to the nitrogen atom of the pyrrolidine ring, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Amine
- 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Ol
Uniqueness: 1-[3-Chloroprop-2-Enyl]-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Pyrrolidin-2-Imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
32280-73-2 |
|---|---|
Formule moléculaire |
C14H13Cl2F3N2 |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
1-[(E)-3-chloroprop-2-enyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C14H13Cl2F3N2/c15-6-2-8-21-7-1-3-13(21)20-12-5-4-10(16)9-11(12)14(17,18)19/h2,4-6,9H,1,3,7-8H2/b6-2+,20-13? |
Clé InChI |
QHAGDIODZWSVTC-YJPRLAQWSA-N |
SMILES isomérique |
C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)C/C=C/Cl |
SMILES canonique |
C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)CC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


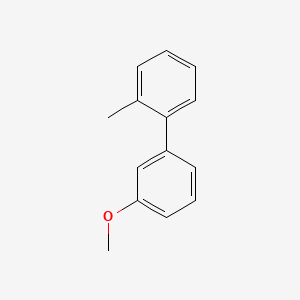
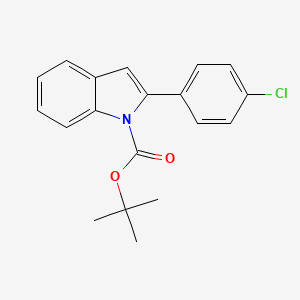
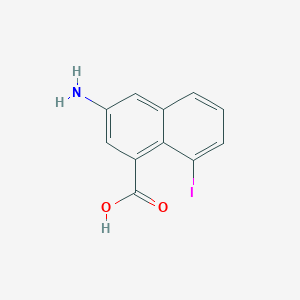
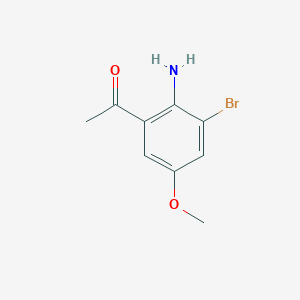
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
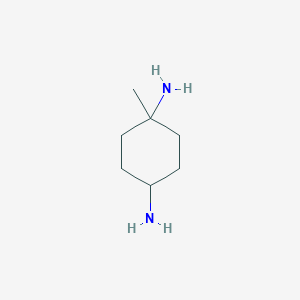
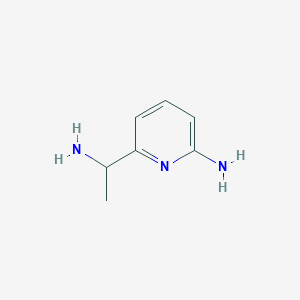
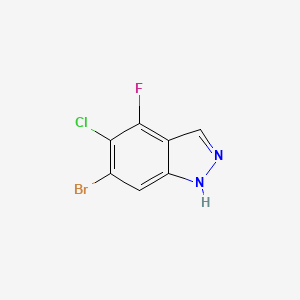
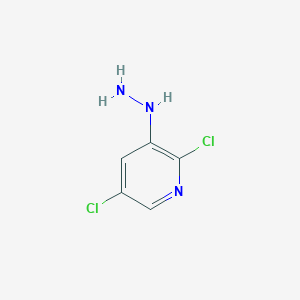
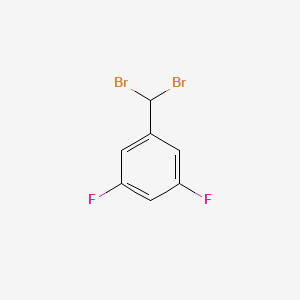

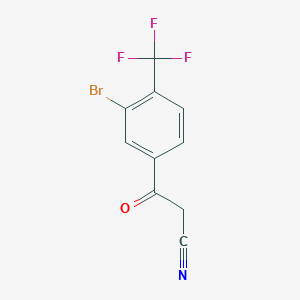
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)
